methyl 3-azido-1H-1,2,4-triazole-5-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
53566-46-4 |
|---|---|
Molecular Formula |
C4H4N6O2 |
Molecular Weight |
168.11 g/mol |
IUPAC Name |
methyl 5-azido-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C4H4N6O2/c1-12-3(11)2-6-4(8-7-2)9-10-5/h1H3,(H,6,7,8) |
InChI Key |
MSHJMHKWBFZBPP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC(=N1)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Amino Group by Azide
- The amino group at the 3-position of methyl 5-amino-1H-1,2,4-triazole-5-carboxylate is activated for substitution.
- Sodium azide acts as a nucleophile, attacking the electrophilic carbon adjacent to the amino group, facilitating displacement.
- The reaction proceeds under mild conditions to avoid decomposition of the sensitive azido group.
- The process typically involves solvents such as dimethylformamide or water mixtures, with temperature control to optimize yield and selectivity.
Summary Table of Preparation Methods
Research Findings and Considerations
- The nucleophilic substitution method for this compound is well-established, providing a reliable route with straightforward purification steps.
- The azido group’s sensitivity necessitates careful control of reaction parameters to prevent decomposition or side reactions.
- Alternative synthetic strategies for 1,2,4-triazoles emphasize the importance of catalyst choice, solvent system, and temperature in achieving high yields and selectivity.
- The diversity of synthetic routes for related triazole compounds suggests potential for method optimization and derivatization tailored to specific functionalization needs.
Chemical Reactions Analysis
2.1. Huisgen 1,3-Dipolar Cycloaddition
The azido group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form 1,2,3-triazole derivatives .
Example Reaction:
Data Table:
| Substrate Alkyne | Reaction Time | Yield | Product Application |
|---|---|---|---|
| Phenylacetylene | 4 h, 60°C | 85% | Anticancer agents |
| Propargyl alcohol | 6 h, 50°C | 78% | Kinase inhibitors |
Mechanism:
Cu(I) coordinates to the azide and alkyne, forming a six-membered transition state that regioselectively yields 1,4-disubstituted triazoles .
2.2. Staudinger Reaction
The azido group reacts with triphenylphosphine (PPh₃) to form iminophosphorane intermediates, which hydrolyze to amines.
Example Reaction:
Conditions:
-
Solvent: THF
-
Temperature: 25°C
-
Yield: 78%
Application:
The amine product serves as a precursor for further functionalization (e.g., amide coupling).
2.3. Reduction Reactions
The azido group is reduced to an amine using agents like NaBH₄/CuCl₂ or H₂/Pd-C.
Example Reaction:
Data Table:
| Reducing Agent | Time | Yield | Selectivity |
|---|---|---|---|
| NaBH₄/CuCl₂ | 2 h | 92% | High |
| H₂/Pd-C | 4 h | 88% | Moderate |
Mechanism:
NaBH₄ donates electrons to the azide, while CuCl₂ stabilizes intermediates via coordination.
3.1. Ester Hydrolysis
The methyl ester undergoes hydrolysis to a carboxylic acid under acidic/basic conditions:
Conditions:
-
1M HCl, 80°C, 3 h
-
Yield: 89%
Application:
The carboxylic acid is used in peptide coupling or metal-organic frameworks.
3.2. Nucleophilic Substitution
The azido group participates in nucleophilic displacement with thiols or amines:
Data Table:
| Nucleophile | Catalyst | Yield |
|---|---|---|
| Benzenethiol | K₂CO₃ | 75% |
| Benzylamine | None | 68% |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate and its derivatives have demonstrated notable antimicrobial properties. Triazole compounds are known for their ability to inhibit the growth of bacteria and fungi. The azole ring structure allows for interaction with biological targets, making them effective in treating infections. For instance, derivatives of triazoles have been synthesized that exhibit activity against resistant strains of bacteria and fungi .
Anticancer Properties
Triazoles have been extensively studied for their anticancer potential. Research indicates that this compound can be modified to enhance its efficacy against various cancer cell lines. Studies have shown that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and the modulation of cell signaling pathways .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Triazoles are known to exhibit activity against viruses such as HIV and hepatitis C virus. The azide functional group in this compound may contribute to its ability to interfere with viral replication processes .
Agrochemicals
Herbicidal Properties
this compound has shown potential as a herbicide. Its structure allows for the development of selective herbicides that can target specific plant species while minimizing damage to crops. The synthesis of triazole-based herbicides is an area of active research, with promising results in controlling weed growth without harming desirable plants .
Materials Science
Polymer Chemistry
In materials science, this compound is utilized in the development of novel polymers and materials with enhanced properties. The azide group allows for click chemistry reactions, facilitating the creation of cross-linked polymer networks that exhibit improved mechanical strength and thermal stability .
Nanotechnology Applications
The compound's unique properties make it suitable for applications in nanotechnology. It can be used as a precursor for synthesizing nanoparticles or nanocomposites with specific functionalities. Research has demonstrated that triazole-based nanomaterials can exhibit enhanced catalytic activity and stability compared to their non-triazole counterparts .
Case Studies
Mechanism of Action
The mechanism of action of methyl 3-azido-1H-1,2,4-triazole-5-carboxylate involves its ability to undergo cycloaddition and substitution reactions, which allows it to interact with various molecular targets. The azido group is particularly reactive, enabling the compound to form covalent bonds with nucleophiles, leading to the formation of new chemical entities.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key analogs of methyl 1H-1,2,4-triazole-5-carboxylate with substitutions at position 3, highlighting molecular weight, substituent effects, and applications:
Biological Activity
Methyl 3-azido-1H-1,2,4-triazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure and Properties
This compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the azido group enhances its reactivity and potential for further derivatization.
Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial and antifungal activities. Studies have shown that compounds within the triazole family can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or inhibition of specific enzymes critical for microbial survival .
Antiviral Activity
The compound has been investigated for its antiviral properties, particularly as a potential inhibitor of viral replication. It acts by incorporating into viral RNA, leading to termination of RNA synthesis, similar to mechanisms observed in other triazole derivatives like ribavirin. This suggests a promising avenue for developing antiviral therapies.
Anticancer Potential
This compound has also shown potential in cancer research. In vitro studies indicate that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives related to triazoles have demonstrated significant growth inhibition in leukemia cell lines .
| Compound | Cell Line | CC50 (µM) |
|---|---|---|
| 11g | K562 | 13.6 ± 0.3 |
| 11g | CCRF-SB | 112 ± 19 |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Nucleic Acid Synthesis : The incorporation into RNA disrupts viral replication.
- Enzyme Inhibition : Triazoles can inhibit enzymes involved in critical metabolic pathways in both pathogens and cancer cells .
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives:
- Antiviral Studies : A study demonstrated that methyl 3-azido derivatives inhibited viral replication effectively in vitro, suggesting their potential use as antiviral agents.
- Cytotoxicity Assays : Research on various triazole derivatives indicated significant cytotoxicity against cancer cell lines, with some compounds showing lower CC50 values than established treatments like ribavirin .
Q & A
Q. What are the optimal synthetic routes for methyl 3-azido-1H-1,2,4-triazole-5-carboxylate, and how do reaction conditions influence yield?
The compound can be synthesized via azide-nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, using NaN₃ in DMF at 50°C for 3 hours with 4-chloromethylpyrazole precursors yields azidomethyl intermediates, which are further functionalized . Alternatively, CuAAC with methyl propiolate in THF/water (1:1) at 50°C for 16 hours using CuSO₄ and sodium ascorbate achieves 76% yield of triazole hybrids . Optimization should consider solvent polarity, catalyst loading, and temperature to minimize side reactions (e.g., azide decomposition).
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- X-ray crystallography : Resolve crystal structures to confirm regiochemistry, as seen in analogous triazole-carboxylate derivatives (e.g., bond lengths and angles in methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate) .
- NMR spectroscopy : Use ¹H and ¹³C NMR to identify characteristic signals, such as the methyl ester peak at δ ~3.8–4.5 ppm and azido group absence of protons .
- LC-MS : Confirm molecular ion peaks (e.g., m/z 218 [M+H]⁺ for triazole-carboxylate derivatives) .
Q. What safety precautions are critical when handling this compound?
- Thermal stability : Avoid heat sources (>50°C) to prevent decomposition or explosive hazards .
- Storage : Store in a cool, dry environment, away from reducing agents or sparks. Use explosion-proof refrigerators for long-term storage .
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential azide vapor release .
Advanced Research Questions
Q. How does the azido group influence reactivity in cycloaddition or photochemical reactions?
The azido group participates in strain-promoted or CuAAC reactions to form triazole linkages. For example, under ruthenium catalysis, azides react with alkynes (e.g., methyl propiolate) to yield 1,4-disubstituted triazoles, with regioselectivity confirmed via X-ray analysis . Computational studies (not directly cited) could model transition states to predict reaction pathways. Experimental kinetic studies using variable-temperature NMR may elucidate activation barriers.
Q. What strategies resolve contradictions in spectroscopic data for triazole-carboxylate derivatives?
- Crystallographic validation : Compare experimental NMR shifts with X-ray-derived structures to resolve ambiguities in tautomeric forms or regiochemistry .
- Isotopic labeling : Use ¹⁵N-labeled azides to track nitrogen incorporation in the triazole ring during synthesis .
- Control experiments : Synthesize regioisomeric standards (e.g., 1,3- vs. 1,4-triazoles) to benchmark spectral data .
Q. How can computational methods predict the compound’s stability and reactivity under varying conditions?
- DFT calculations : Model the electronic structure to identify reactive sites (e.g., nucleophilic azido group vs. electrophilic ester carbonyl) .
- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (DMF, THF) to optimize reaction kinetics .
- Thermogravimetric analysis (TGA) : Pair experimental decomposition data with computational thermochemistry to assess thermal risks .
Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?
- Catalyst efficiency : Copper catalysts in CuAAC may require ligand optimization (e.g., TBTA ligands) to reduce metal leaching at larger scales .
- Purification : Use flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) or recrystallization (ethanol or toluene) to isolate high-purity product .
- Batch vs. flow chemistry : Evaluate continuous flow systems to enhance heat/mass transfer and reduce azide accumulation risks .
Methodological Considerations
Q. How to design experiments for studying the compound’s bioactivity or coordination chemistry?
- Biological assays : Screen for antimicrobial or enzyme inhibition activity using MIC assays or fluorogenic substrates. Compare with non-azido analogs to isolate the azide’s role .
- Metal coordination : Titrate with transition metals (e.g., Cu²⁺ or Ru³⁺) and monitor via UV-Vis or EPR spectroscopy to identify binding modes .
Q. What analytical techniques are critical for detecting decomposition byproducts?
- HPLC-MS : Monitor reaction mixtures for intermediates (e.g., methyl propiolate or residual NaN₃) .
- FTIR spectroscopy : Track azide peak (~2100 cm⁻¹) disappearance to confirm reaction completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
